molecular formula C21H23ClN2O B8465673 1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-

Cat. No. B8465673
M. Wt: 354.9 g/mol
InChI Key: UYAOKZWIAHSTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

49 ml. of a 1M solution of boron trihydride in tetrahydrofuran are added dropwise to a stirred suspension of 5.3 g of 1-(indol-3-ylglyoxyloyl)-4-(m-chlorophenoxy)piperidine in 100 ml. of tetrahydrofuran under nitrogen. After an initial evolution of gas, the solution turns yellow and is stirred at ambient temperature for 13 hours. The tetrahydrofuran is removed under reduced pressure to give a solid white borane complex. The complex is destroyed by refluxing in 100 ml. of methanol with several drops of glacial acetic acid for one hour. After cooling, the methanol is removed under reduced pressure, leaving a yellow oil. The oil is evacuated at about 3 mm. for 72 hours and a gummy solid forms. The solid is recrystallized from acetonitrile and then from an ethanol and water mixture to give white microcrystals of 3{2-[4-(m-chlorophenoxy)piperidyl]ethyl}indole, m.p. 120°-123° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(indol-3-ylglyoxyloyl)-4-(m-chlorophenoxy)piperidine
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=O)[C:12]([N:14]2[CH2:19][CH2:18][CH:17]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[CH:22]=3)[CH2:16][CH2:15]2)=O)=[CH:3]1>O1CCCC1>[Cl:27][C:23]1[CH:22]=[C:21]([CH:26]=[CH:25][CH:24]=1)[O:20][CH:17]1[CH2:16][CH2:15][N:14]([CH2:12][CH2:11][C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[NH:2][CH:3]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
1-(indol-3-ylglyoxyloyl)-4-(m-chlorophenoxy)piperidine
Quantity
5.3 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)N1CCC(CC1)OC1=CC(=CC=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid white borane complex
CUSTOM
Type
CUSTOM
Details
The complex is destroyed
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing in 100 ml
WAIT
Type
WAIT
Details
of methanol with several drops of glacial acetic acid for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the methanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil is evacuated at about 3 mm
WAIT
Type
WAIT
Details
for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1C=C(OC2CCN(CC2)CCC2=CNC3=CC=CC=C23)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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